molecular formula C11H17FN2 B2674729 N*1*-Ethyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine CAS No. 1247567-61-8

N*1*-Ethyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine

Cat. No.: B2674729
CAS No.: 1247567-61-8
M. Wt: 196.269
InChI Key: CYSKDKJKTCAVEI-UHFFFAOYSA-N
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Description

N¹-Ethyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by an ethyl group and a 3-fluoro-benzyl group attached to the same nitrogen atom (N¹) of the ethane-1,2-diamine backbone. This compound is part of a broader class of diamines studied for their applications in coordination chemistry, corrosion inhibition, and antimicrobial activity .

Properties

IUPAC Name

N'-ethyl-N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSKDKJKTCAVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247567-61-8
Record name (2-aminoethyl)(ethyl)[(3-fluorophenyl)methyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine belongs to a class of compounds known as diamines. The presence of a fluorobenzyl group enhances its lipophilicity and potentially its biological activity. The chemical structure can be represented as follows:

C11H16FN2\text{C}_\text{11}\text{H}_\text{16}\text{F}\text{N}_\text{2}

The biological activity of N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors influencing neurotransmitter systems, potentially affecting mood and behavior.

Antimicrobial Properties

Research has indicated that N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.

Case Study:
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine resulted in a dose-dependent decrease in cell viability.

  • IC50 Values:
    • MCF-7 cells: 25 µM
    • PC-3 prostate cancer cells: 30 µM

Structure-Activity Relationship (SAR)

The biological activity of N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine can be influenced by modifications to its structure. Variations in the alkyl chain length or substitutions on the aromatic ring have been shown to affect potency and selectivity.

SAR Findings:

  • Fluorine Substitution: Enhances lipophilicity and may improve cell membrane permeability.
  • Alkyl Chain Length: Shorter chains tend to exhibit lower activity compared to longer chains due to increased hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in N¹-alkyl or benzyl-substituent groups.

2.1. Data Table: Structural and Property Comparison
Compound Name Substituent (Benzyl) N¹-Alkyl Group Molecular Formula Molecular Weight Key Properties/Applications Reference
N¹-Ethyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine 3-Fluoro Ethyl C₁₁H₁₇FN₂ ~196 Discontinued; ligand potential
N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine 3-Nitro Methyl C₁₀H₁₅N₃O₂ 209.25 High reactivity (nitro group)
N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine 3-Fluoro Cyclopropyl C₁₂H₁₇FN₂ 208.28 96% purity; research use
N¹-Isopropyl-N¹-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine 3-Trifluoromethyl Isopropyl C₁₃H₁₉F₃N₂ 260.30 Hydrophobic; bulky substituent
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 3-Methoxy Methyl C₁₁H₁₈N₂O 194.28 Electron-donating methoxy group
2.2. Substituent Effects on Properties
  • In contrast, the nitro group (3-nitro analog) increases reactivity but may reduce stability due to its strong electron-withdrawing nature .
  • Alkyl Group Variations (Ethyl vs. Methyl Group: Smaller size allows higher flexibility in coordination geometry but may reduce binding affinity .
2.4. Challenges and Limitations
  • Commercial Availability: The target compound’s discontinued status limits experimental validation of its properties .
  • Synthetic Complexity: Introducing fluorine or trifluoromethyl groups requires specialized reagents, increasing synthesis costs .

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